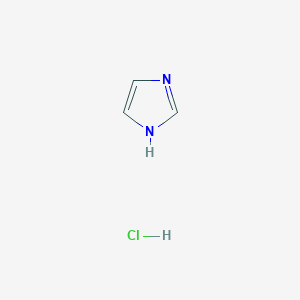

Imidazolium chloride

Beschreibung

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2.ClH/c1-2-5-3-4-1;/h1-3H,(H,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDIIGWSSTNUWGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932890 | |

| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Imidazole hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21029 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1467-16-9 | |

| Record name | Imidazolium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1467-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Imidazole, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.696 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDAZOLE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52C2DIA291 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Alkyl-3-Methylimidazolium Chloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-alkyl-3-methylimidazolium chloride ionic liquids. These compounds are of significant interest in various fields, including as solvents for chemical reactions, electrolytes, and as active pharmaceutical ingredients. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow to aid in understanding and replication.

Core Synthesis Reaction

The fundamental reaction for the synthesis of 1-alkyl-3-methylthis compound is a quaternization reaction, which is a type of nucleophilic substitution. In this reaction, the lone pair of electrons on one of the nitrogen atoms of 1-methylimidazole (B24206) attacks the electrophilic carbon atom of an alkyl chloride. This results in the formation of a new carbon-nitrogen bond and the creation of the positively charged imidazolium (B1220033) cation and the chloride anion.

Experimental Protocols

The following sections provide detailed experimental methodologies for the synthesis of 1-alkyl-3-methylimidazolium chlorides with varying alkyl chain lengths. The protocols are based on established laboratory procedures.[1][2][3]

Protocol 1: Synthesis of 1-Butyl-3-methylthis compound ([BMIM]Cl)

This protocol is adapted from several sources describing the synthesis of 1-butyl-3-methylthis compound, a commonly used ionic liquid.[1][2]

Materials:

-

1-Methylimidazole (distilled from KOH)

-

1-Chlorobutane (B31608) (washed with concentrated H₂SO₄ and distilled from P₂O₅)

-

Toluene (B28343) (distilled from Na/benzophenone)

-

Ethyl acetate (B1210297) (distilled from CaH₂)

-

Acetonitrile

-

Activated charcoal

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-methylimidazole (1.0 eq) and toluene.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add 1-chlorobutane (1.1-1.2 eq) to the stirred solution.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110°C) and maintain for 24-48 hours under a nitrogen atmosphere.[1][2]

-

After the reaction period, cool the mixture to room temperature and then place it in a freezer at approximately -20°C for 12 hours to facilitate precipitation.[1]

-

Decant the upper toluene layer. The product will be a viscous oil or a semi-solid.

-

Wash the product multiple times with ethyl acetate to remove any unreacted starting materials.[2]

-

For further purification, the crude product can be recrystallized from acetonitrile.

-

To decolorize the product, it can be dissolved in a suitable solvent and treated with activated charcoal, followed by filtration.

-

Dry the final product under vacuum to remove any residual solvent, yielding a white crystalline solid or a colorless viscous oil.[1]

Protocol 2: Synthesis of 1-Hexyl-3-methylimidazolium (B1224943) Chloride ([HMIM]Cl)

This protocol is based on the synthesis of 1-hexyl-3-methylthis compound.[3]

Materials:

-

1-Methylimidazole (distilled from KOH)

-

1-Chlorohexane (B165106) (distilled from P₂O₅)

-

Dry ethyl acetate

-

Toluene

Procedure:

-

In a two-necked round-bottom flask under a nitrogen atmosphere, combine 1-methylimidazole (1.0 eq) and dry ethyl acetate.

-

Cool the flask in an ice bath.

-

Add 1-chlorohexane (1.1 eq) dropwise to the stirred solution.

-

After the addition, remove the ice bath and allow the mixture to warm to room temperature.

-

Heat the reaction mixture to 60-70°C for an extended period (e.g., 11 days). Lower temperatures are used to avoid coloration of the product.[3]

-

After cooling to room temperature, decant the upper layer.

-

Wash the resulting viscous lower layer with toluene to remove excess 1-chlorohexane. This may require vigorous stirring overnight.[3]

-

Remove the solvent and dry the product at 50°C under high vacuum to obtain a clear, colorless, viscous oil.[3]

Protocol 3: Synthesis of 1-Octyl-3-methylthis compound ([OMIM]Cl)

The synthesis of 1-octyl-3-methylthis compound follows a similar procedure to the butyl and hexyl analogs, involving the reaction of 1-methylimidazole with 1-chlorooctane (B87089).

Materials:

-

1-Methylimidazole

-

1-Chlorooctane

-

Acetonitrile

Procedure:

-

In a reaction vessel, dissolve 1-methylimidazole (1.0 eq) in anhydrous acetonitrile.

-

Add 1-chlorooctane (1.05 eq) to the solution.

-

Carry out the reaction at an elevated temperature (e.g., 343 K) for a specified time (e.g., 1 hour).

-

After the reaction is complete, purify the product by extraction with heptane to remove unreacted starting materials.

Data Presentation

The following tables summarize quantitative data from various synthesis procedures for 1-alkyl-3-methylimidazolium chlorides.

Table 1: Reaction Conditions for the Synthesis of 1-Alkyl-3-Methylimidazolium Chlorides

| Alkyl Chain | Reactant Ratio (Alkyl Chloride:1-Methylimidazole) | Solvent | Temperature (°C) | Reaction Time (hours) | Reference |

| Butyl | 1.1 : 1 | Toluene | 110 | 24 | [1] |

| Butyl | Equimolar | None | 60 | 48 | [2] |

| Butyl | 1.2 : 1 | None | 70 | 168 | [4] |

| Hexyl | 1.1 : 1 | Ethyl Acetate | 60-70 | 264 | [3] |

| Octyl | 1.05 : 1 | Acetonitrile | 70 | 1 | [5] |

Table 2: Yields and Physical States of Synthesized 1-Alkyl-3-Methylimidazolium Chlorides

| Product | Yield (%) | Physical State | Reference |

| 1-Butyl-3-methylthis compound | 86 | White crystalline solid | [1] |

| 1-Butyl-3-methylthis compound | 90 (for dimethyl derivative) | White crystalline solid | [1] |

| 1-Hexyl-3-methylthis compound | 71.6 | Clear colorless viscous oil | [3] |

Visualization of Reaction Pathway and Workflow

The following diagrams, generated using Graphviz, illustrate the chemical reaction and the general experimental workflow for the synthesis of 1-alkyl-3-methylthis compound.

Caption: Reaction pathway for the synthesis of 1-alkyl-3-methylthis compound.

Caption: General experimental workflow for the synthesis of 1-alkyl-3-methylthis compound.

References

- 1. rsc.org [rsc.org]

- 2. Synthesis, Characterization and Application of 1-Butyl-3 Methylthis compound as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. US7763186B2 - Preparation and purification of ionic liquids and precursors - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

One-Pot Synthesis of Symmetric Imidazolium Chlorides: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the one-pot synthesis of symmetric imidazolium (B1220033) chlorides, a critical class of compounds with wide-ranging applications in catalysis, as ionic liquids, and in the development of novel therapeutic agents. This document details various synthetic methodologies, including conventional heating, microwave-assisted, and ultrasound-assisted techniques, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and reaction pathways to facilitate understanding and replication.

Introduction to Symmetric Imidazolium Chlorides

Symmetric 1,3-dialkylimidazolium chlorides are ionic compounds composed of a planar imidazolium cation, where the two nitrogen atoms are substituted with identical alkyl groups, and a chloride anion. Their unique properties, such as high thermal stability, tunable solubility, and catalytic activity, have made them a focal point of research in green chemistry, materials science, and medicinal chemistry. The development of efficient, one-pot synthetic routes is crucial for their widespread application, offering advantages in terms of reduced reaction times, simplified purification processes, and improved yields.

Synthetic Methodologies

Several one-pot strategies have been developed for the synthesis of symmetric imidazolium salts. These methods often involve the reaction of an amine, an aldehyde, and a source of the C2-carbon of the imidazole (B134444) ring, or the direct alkylation of imidazole derivatives. This guide focuses on three primary approaches: conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis.

Modified Debus-Radziszewski Reaction

A notable one-pot method for synthesizing symmetric long-chain imidazolium ionic liquids is the modified Debus-Radziszewski imidazole synthesis. This approach allows for the direct synthesis of 1,3-dialkylimidazolium acetates from long-chain linear amines in high yields, which can then be converted to the corresponding chlorides via acid metathesis.[1][2][3]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of imidazolium salt synthesis, it significantly reduces reaction times and often improves yields compared to conventional heating methods.[4][5][6][7] This technique allows for rapid and uniform heating of the reaction mixture, leading to more efficient synthesis.[5]

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is another green chemistry approach that utilizes the phenomenon of acoustic cavitation to enhance chemical reactivity. This method has been successfully applied to the N-alkylation of imidazoles, resulting in higher yields, shorter reaction times, and the use of smaller amounts of solvent compared to conventional heating.[8][9]

Data Presentation: Comparison of Synthetic Methods

The following tables summarize quantitative data from the literature for the synthesis of symmetric and related imidazolium salts using different methodologies.

Table 1: Conventional Heating Methods

| Product | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1,3-Di(decyl)imidazolium acetate (B1210297) | Decylamine, Glyoxal (B1671930), Paraformaldehyde, Acetic Acid | Water | 100 | 24 | 95 | [1] |

| 1,3-Di(dodecyl)imidazolium acetate | Dodecylamine, Glyoxal, Paraformaldehyde, Acetic Acid | Water | 100 | 24 | 98 | [1] |

| 1,3-Di(tetradecyl)imidazolium acetate | Tetradecylamine, Glyoxal, Paraformaldehyde, Acetic Acid | Water | 100 | 24 | 96 | [1] |

| 1,3-Di(hexadecyl)imidazolium acetate | Hexadecylamine, Glyoxal, Paraformaldehyde, Acetic Acid | Water | 100 | 24 | 94 | [1] |

Note: The acetate salts can be converted to chloride salts via acid metathesis with hydrochloric acid.[1][2]

Table 2: Microwave-Assisted Synthesis

| Product | Starting Materials | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |

| 1-Hexyl-3-(phenylpropyl)imidazolium bromide | 1-Hexylimidazole, 3-Phenylpropyl bromide | Toluene | 300 | 80 | 15 | 92 | [4] |

| Pyridine-functionalized imidazolium salt | 1-(Alkyl)imidazole, 2-(Chloromethyl)pyridine | - | - | - | 90 | 79.9 | [5] |

Table 3: Ultrasound-Assisted Synthesis

| Product | Starting Materials | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| N-Alkylated Imidazoles | Imidazole, Alkyl Halide | - | - | 0.5 - 2 | 85 - 95 | [8] |

| 1,2,3-Triazole derivatives | (Details not specified) | - | - | - | 73 - 98 | [10] |

Experimental Protocols

General Procedure for One-Pot Synthesis of Symmetric 1,3-Dialkylimidazolium Acetates (Debus-Radziszewski)[1]

-

To a round-bottom flask, add the primary amine (2.0 eq.), glyoxal (40% in water, 1.0 eq.), and paraformaldehyde (1.0 eq.).

-

Add glacial acetic acid (1.0 eq.) and water.

-

Heat the mixture at 100 °C for 24 hours with vigorous stirring.

-

After cooling to room temperature, extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate) to remove unreacted starting materials.

-

Remove the water from the aqueous phase under reduced pressure to obtain the imidazolium acetate salt.

Conversion of Imidazolium Acetates to Chlorides[1][2]

-

Dissolve the synthesized 1,3-dialkylimidazolium acetate in a suitable solvent (e.g., acetone).

-

Add a stoichiometric amount of concentrated hydrochloric acid dropwise while stirring.

-

Stir the reaction mixture at room temperature for a specified time (e.g., 1-2 hours).

-

Remove the solvent under reduced pressure to yield the 1,3-dialkylimidazolium chloride. The resulting acetic acid can be removed by washing with a suitable solvent like diethyl ether.

General Procedure for Microwave-Assisted Synthesis[4]

-

In a dedicated microwave reactor vessel, combine the N-alkylimidazole (1.0 eq.) and the alkyl halide (1.1 eq.) in a suitable solvent (e.g., toluene).

-

Seal the vessel and place it in the microwave synthesizer.

-

Set the desired temperature (e.g., 80 °C), power (e.g., 300 W), and reaction time (e.g., 15 minutes).

-

After the reaction is complete, cool the vessel to room temperature.

-

The product, often being an ionic liquid, may separate as a distinct phase. Isolate the product by decanting the solvent and wash with a non-polar solvent (e.g., hexane) to remove impurities.

-

Dry the product under vacuum.

General Procedure for Ultrasound-Assisted N-Alkylation[8]

-

In a suitable reaction vessel, mix the imidazole (1.0 eq.) and the alkylating agent (e.g., alkyl halide, 1.0-1.2 eq.). A solvent may or may not be required.

-

Place the reaction vessel in an ultrasonic bath.

-

Irradiate the mixture with ultrasound at a specified frequency and power at room temperature or with gentle heating.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, work up the reaction mixture as appropriate. This may involve extraction, filtration, and/or solvent removal to isolate the desired N-alkylimidazole, which can then be further alkylated to form the symmetric imidazolium salt.

Visualizations

The following diagrams illustrate the general reaction pathway and experimental workflows for the synthesis of symmetric imidazolium chlorides.

References

- 1. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. One-pot synthesis of symmetric imidazolium ionic liquids N,N-disubstituted with long alkyl chains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. Microwave-assisted synthesis of 2’-hydroxychalcone derivatives in 1-decyl-3-methylimidazolium bromide ionic liquid and its computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ultrasound assisted synthesis of imidazolium salts: an efficient way to ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

A Technical Guide to Microwave-Assisted Synthesis of Imidazolium Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

The synthesis of imidazolium-based ionic liquids, a class of salts with melting points below 100°C, has garnered significant attention across various scientific disciplines, including drug development, due to their unique properties as "green" solvents and catalysts.[1][2][3] Microwave-assisted synthesis has emerged as a highly efficient and environmentally friendly alternative to conventional heating methods for preparing these compounds.[1][4][5] This technique offers several advantages, including a dramatic reduction in reaction times, increased product yields, and often results in purer products.[3][6]

The primary mechanisms behind microwave heating are dipolar polarization and ionic conduction.[4][7][8] Polar molecules align with the rapidly changing electric field of the microwaves, and this molecular rotation generates heat.[5][7] In the case of ionic liquids, the movement of ions under the influence of the electric field also contributes to the rapid and uniform heating of the reaction mixture.[7][9] This direct energy transfer to the molecules, as opposed to indirect conductive heating, leads to instantaneous and localized superheating, accelerating the reaction rate.[9]

Comparison of Synthesis Methods: Microwave vs. Conventional Heating

Microwave irradiation has consistently demonstrated superior performance over traditional heating methods in the synthesis of imidazolium (B1220033) ionic liquids. The following table summarizes quantitative data from various studies, highlighting the significant improvements in reaction time and yield.

| Ionic Liquid Product | Reactants | Method | Temperature (°C) | Time | Yield (%) | Reference |

| 1-Butyl-3-methylimidazolium bromide ([bmim]Br) | 1-Methylimidazole, 1-Bromobutane | Microwave | 80 | 20 min | >90 | [10] |

| 1-Propyl-3-methylimidazolium bromide ([pmim]Br) | 1-Methylimidazole, 1-Bromopropane | Microwave | 80 | 20 min | >90 | [10] |

| 1-Hexyl-3-methylimidazolium bromide ([c6mim]Br) | 1-Methylimidazole, 1-Bromohexane | Microwave | 80 | 20 min | >90 | [10] |

| 1-Butyl-3-methylimidazolium chloride ([BMIM]Cl) | 1-Methylimidazole, 1-Chlorobutane | Microwave | - | - | 95.5 | [11] |

| 1-Allyl-3-methylthis compound ([AMIM]Cl) | 1-Methylimidazole, 1-Chlorallyl | Microwave | - | - | 94.9 | [11] |

| 3-(2-Ethoxy-2-oxoethyl)-1-hexyl-1H-imidazol-3-ium chloride | 1-Hexylimidazole, Ethyl 2-chloroacetate | Conventional | 80 | 18 h | 85 | [12] |

| 3-(2-Ethoxy-2-oxoethyl)-1-hexyl-1H-imidazol-3-ium chloride | 1-Hexylimidazole, Ethyl 2-chloroacetate | Microwave | 100 | 10 min | 95 | [6][12] |

| 1-Hexyl-3-(2-phenoxyethyl)-1H-imidazol-3-ium bromide | 1-Hexylimidazole, 1-Bromo-2-phenoxyethane | Conventional | 80 | 24 h | 82 | [6] |

| 1-Hexyl-3-(2-phenoxyethyl)-1H-imidazol-3-ium bromide | 1-Hexylimidazole, 1-Bromo-2-phenoxyethane | Microwave | 100 | 15 min | 94 | [6] |

Experimental Protocols

The following are detailed methodologies for the microwave-assisted synthesis of imidazolium ionic liquids, compiled from established literature.

General Protocol for the Synthesis of 1,3-Dialkylimidazolium Halides

This procedure is a common method for the quaternization of N-substituted imidazoles.

Materials:

-

1-Alkylimidazole (e.g., 1-methylimidazole)

-

Alkyl halide (e.g., 1-bromobutane, 1-chlorobutane)

-

Microwave reactor (monomodal or multimode)

-

Reaction vessel (pressure-rated glass vial)

-

Magnetic stirrer

-

Ethyl acetate (B1210297) (for washing)

-

Vacuum evaporator

Procedure:

-

In a pressure-rated glass vial equipped with a magnetic stirrer, combine equimolar amounts of the 1-alkylimidazole and the corresponding alkyl halide. For some syntheses, a slight excess of the alkyl halide (e.g., 1.1 equivalents) may be used.[10]

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a controlled temperature (e.g., 80-100°C) for a short duration (typically 5-20 minutes).[6][10] The power should be adjusted to maintain the target temperature.

-

After the reaction is complete, allow the vessel to cool to room temperature.

-

The resulting ionic liquid is often obtained as a viscous liquid. To purify, wash the product with a non-polar solvent like dry ethyl acetate to remove any unreacted starting materials.[14]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the pure ionic liquid.[14]

-

The structure of the synthesized ionic liquid should be confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and FT-IR.[6][12][15]

Synthesis of Functionalized Imidazolium Ionic Liquids

This protocol outlines the synthesis of imidazolium ionic liquids with functional groups on the alkyl side chain.

Materials:

-

1-Alkylimidazole (e.g., 1-hexylimidazole)

-

Functionalized alkyl halide (e.g., ethyl 2-chloroacetate, (3-bromopropoxy)benzene)

-

Microwave reactor

-

Reaction vessel

-

Magnetic stirrer

-

Ethyl acetate

Procedure:

-

Combine the 1-alkylimidazole and the functionalized alkyl halide in a microwave reaction vessel.

-

The mixture is irradiated under controlled conditions (e.g., 100°C for 10-15 minutes).[6]

-

Following the reaction, the mixture is cooled.

-

The product is washed with ethyl acetate to remove impurities.

-

The solvent is removed in vacuo to afford the purified functionalized ionic liquid.

-

Characterize the final product using appropriate analytical techniques.

Visualizing the Process

To better understand the synthesis and workflow, the following diagrams have been generated.

Caption: General reaction pathway for the synthesis of imidazolium ionic liquids.

Caption: Step-by-step workflow for microwave-assisted synthesis.

References

- 1. biotechjournal.in [biotechjournal.in]

- 2. New Developments in Material Preparation Using a Combination of Ionic Liquids and Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Microwave-assisted synthesis using ionic liquids - ProQuest [proquest.com]

- 4. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 8. ijnrd.org [ijnrd.org]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Microwave-Assisted Synthesis of Some Potential Bioactive Imidazolium-Based Room-Temperature Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Imidazolium Chloride Salts

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of imidazolium (B1220033) chloride salts, a prominent class of ionic liquids. The information presented herein is intended to be a valuable resource for professionals in research and drug development, offering detailed data, experimental methodologies, and insights into the structure-property relationships that govern the behavior of these versatile compounds.

Core Physicochemical Properties

Imidazolium chloride salts exhibit a unique set of properties that make them attractive for a wide range of applications, including as solvents, catalysts, and active pharmaceutical ingredients.[1] Their characteristics are highly tunable by modifying the substituents on the imidazolium ring, particularly the length of the alkyl chains.

Density

The density of this compound salts is influenced by the alkyl chain length on the cation and the temperature. Generally, density decreases with increasing temperature.[2] The method of measurement can also influence the results, with techniques like vibrating tube densimetry and pycnometry being commonly employed.[3][4][5]

| This compound Salt | Temperature (K) | Density (g/cm³) | Reference |

| 1-Hexyl-3-methylimidazolium (B1224943) Chloride ([C6mim]Cl) | 298.15 | 1.025 | [2] |

| 1-Hexyl-3-methylthis compound ([C6mim]Cl) | 308.15 | 1.018 | [2] |

| 1-Hexyl-3-methylthis compound ([C6mim]Cl) | 318.15 | 1.011 | [2] |

| 1-Butyl-3-methylthis compound ([Bmim]Cl) | 298.15 | 1.083 | [6] |

Viscosity

Viscosity is a critical parameter for handling and processing this compound salts. It is strongly dependent on temperature, with viscosity decreasing as temperature increases. The length of the alkyl substituent on the imidazolium cation also plays a significant role; longer alkyl chains generally lead to higher viscosity.[7]

| This compound Salt | Temperature (°C) | Viscosity (Pa·s) | Reference |

| 1-Ethyl-3-methylthis compound ([Emim]Cl) | 80 | 0.080 | [8] |

| 1-Ethyl-3-methylthis compound ([Emim]Cl) | 120 | 0.028 | [8] |

| 1-Butyl-3-methylthis compound ([Bmim]Cl) | 80 | 0.165 | [8] |

| 1-Butyl-3-methylthis compound ([Bmim]Cl) | 120 | 0.045 | [8] |

| 1-Hexyl-3-methylthis compound ([Hmim]Cl) | 80 | 0.250 | [8] |

| 1-Hexyl-3-methylthis compound ([Hmim]Cl) | 120 | 0.060 | [8] |

| 1-Octyl-3-methylthis compound ([Omim]Cl) | 80 | 0.375 | [8] |

| 1-Octyl-3-methylthis compound ([Omim]Cl) | 120 | 0.081 | [8] |

Electrical Conductivity

The electrical conductivity of this compound salts is a key property for electrochemical applications. Conductivity generally increases with temperature. The length of the alkyl chain on the cation has a significant impact, with conductivity decreasing as the chain length increases due to increased viscosity and reduced ion mobility.[9]

| This compound Salt | Temperature (K) | Molar Conductivity (S·cm²/mol) | Reference |

| 1-Methylthis compound | 278.15 | 28.35 | [10] |

| 1-Methylthis compound | 313.15 | 45.10 | [10] |

| 1-Ethyl-3-methylthis compound | 278.15 | 26.15 | [10] |

| 1-Ethyl-3-methylthis compound | 313.15 | 42.05 | [10] |

| 1-Butyl-3-methylthis compound | 278.15 | 22.45 | [10] |

| 1-Butyl-3-methylthis compound | 313.15 | 36.80 | [10] |

| 1-Hexyl-3-methylthis compound | 278.15 | 19.10 | [10] |

| 1-Hexyl-3-methylthis compound | 313.15 | 32.05 | [10] |

| 1-Methyl-3-octylthis compound | 278.15 | 15.95 | [10] |

| 1-Methyl-3-octylthis compound | 313.15 | 27.50 | [10] |

Solubility

This compound salts are generally soluble in polar solvents like water, ethanol, and acetone.[11] Their solubility in less polar organic solvents varies depending on the nature of the alkyl substituents. For instance, increasing the alkyl chain length can enhance solubility in less polar environments. The solubility can be determined by methods such as inverse gas chromatography.[12]

Thermal Stability

The thermal stability of this compound salts is a crucial factor for their application at elevated temperatures. The decomposition temperature is influenced by the structure of the cation. Generally, increasing the alkyl chain length on the imidazolium ring can decrease the thermal stability.[13] Thermogravimetric analysis (TGA) is the standard method for determining the thermal decomposition temperature.[14][15]

| This compound Salt | Decomposition Onset Temperature (°C) | Reference |

| 1-Propyl-3-methylthis compound | ~250 | [13] |

| 1-Butyl-3-methylthis compound | ~240 | [13] |

| 1-Decyl-3-methylthis compound | ~220 | [13] |

| 1-Hexadecyl-3-methylthis compound | ~200 | [13] |

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and comparable data on the physicochemical properties of this compound salts.

Synthesis of 1-Alkyl-3-methylthis compound

A common method for the synthesis of 1-alkyl-3-methylimidazolium chlorides is the direct quaternization of 1-methylimidazole (B24206) with an alkyl chloride.[16]

Materials:

-

1-methylimidazole

-

Alkyl chloride (e.g., 1-chlorobutane)

-

Ethyl acetate (B1210297) (for washing)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 1-methylimidazole and the desired alkyl chloride.

-

Heat the reaction mixture under reflux with stirring. The reaction time and temperature will vary depending on the specific alkyl chloride used (e.g., 48 hours at 60°C for 1-chlorobutane).[16]

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the resulting product with ethyl acetate to remove any unreacted starting materials. This washing step may be repeated.

-

Remove the remaining ethyl acetate under vacuum to yield the purified 1-alkyl-3-methylthis compound.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.[16][17]

Synthesis of 1-Alkyl-3-methylthis compound.

Measurement of Electrical Conductivity

The electrical conductivity of this compound salts can be measured using a conductometer equipped with a suitable probe.

Materials and Equipment:

-

This compound salt sample

-

Conductivity meter with a calibrated probe

-

Temperature-controlled bath or cell

-

Inert atmosphere (e.g., argon-filled glove box) for moisture-sensitive salts

Procedure:

-

Calibrate the conductivity meter using standard solutions.

-

Place the this compound salt sample in a measurement cell. For highly viscous or solid samples, gentle heating may be required to ensure good contact with the probe.

-

To avoid the influence of water, conduct measurements in a controlled, inert atmosphere.[5]

-

Immerse the conductivity probe into the sample, ensuring the electrodes are fully covered.

-

Allow the sample to equilibrate to the desired temperature using a temperature-controlled bath.

-

Record the conductivity reading once it has stabilized.

-

For temperature-dependent studies, vary the temperature of the bath and repeat the measurement at each temperature point.

Electrical Conductivity Measurement Workflow.

Measurement of Viscosity

The viscosity of this compound salts can be determined using various viscometers, such as a vibrating-wire viscometer or a rotational viscometer.

Materials and Equipment:

-

This compound salt sample

-

Viscometer

-

Temperature-controlled jacket or bath

Procedure:

-

Calibrate the viscometer with standard viscosity fluids.

-

Load the this compound salt sample into the viscometer's sample holder.

-

Bring the sample to the desired measurement temperature using the temperature control system.

-

Allow the sample to thermally equilibrate.

-

Perform the viscosity measurement according to the instrument's operating principles.

-

Record the viscosity value.

-

For temperature-dependent measurements, adjust the temperature and repeat the process.

Measurement of Density

Density can be accurately measured using a vibrating-tube densimeter or a pycnometer.

Materials and Equipment:

-

This compound salt sample

-

Vibrating-tube densimeter or a calibrated pycnometer

-

Thermostat for temperature control

Procedure (using a pycnometer):

-

Calibrate the pycnometer with deionized water of a known density at a specific temperature.[18]

-

Dry the pycnometer thoroughly.

-

Fill the pycnometer with the this compound salt sample, ensuring there are no air bubbles.

-

Place the filled pycnometer in a thermostat and allow it to reach the desired temperature.

-

Weigh the pycnometer with the sample.

-

Calculate the density using the mass of the sample and the calibrated volume of the pycnometer.

Thermal Stability Analysis (TGA)

Thermogravimetric analysis (TGA) is used to determine the thermal decomposition temperature of the salts.

Materials and Equipment:

-

This compound salt sample

-

Thermogravimetric analyzer (TGA)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Place a small, accurately weighed sample (typically 4-8 mg) of the this compound salt into a TGA crucible.[15]

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20 mL/min).[15]

-

Heat the sample at a constant rate (e.g., 5 °C/min) over a specified temperature range (e.g., 30 °C to 500 °C).[15]

-

Record the sample mass as a function of temperature.

-

The onset temperature of mass loss is typically taken as the decomposition temperature.

Signaling Pathways and Mechanisms of Action

While not traditional signaling pathways in the context of intracellular cascades, the interactions of this compound salts with biological systems, particularly microorganisms, involve a series of molecular events that lead to a specific biological outcome.

Antimicrobial Mechanism of Action

Several this compound salts exhibit potent antimicrobial activity.[9][19] The primary mechanism of action involves the disruption of the bacterial cell membrane and the induction of oxidative stress.[9]

The amphiphilic nature of imidazolium cations, with their charged headgroup and hydrophobic alkyl tail, facilitates their interaction with the bacterial cell membrane. The long alkyl chains can insert into the phospholipid bilayer, leading to membrane disorganization, increased permeability, and ultimately cell lysis.[9] Concurrently, these salts can induce the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress, which damages cellular components and inhibits metabolic processes, contributing to cell death.[9]

Antimicrobial Mechanism of this compound Salts.

Role in Drug Delivery

Imidazolium salts are being explored for their potential in drug delivery systems.[20][21] Their ability to enhance the permeability of cell membranes is a key attribute in this context.[20] This property can be harnessed to improve the transport of drugs across biological barriers. Furthermore, certain imidazolium-based ionic liquids can self-assemble into micelles or nanoparticles, which can serve as carriers for encapsulating and delivering therapeutic agents.[13] The interactions between the imidazolium salt and the drug molecule, as well as with the biological membrane, are crucial for the design of effective drug delivery vehicles.

References

- 1. [PDF] Efficient synthesis of 1‐alkyl(aralkyl)‐3‐methyl(ethyl)imidazolium halides: Precursors for room‐temperature ionic liquids | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Frontiers | Determination of standard molar volume of 1-hexyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide on titanium dioxide surface [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Experimental and Simulation Studies of this compound Ionic Liquids with Different Alkyl Chain Lengths for Viscosity Reductions in Heavy Crude Oil: The Effect on Asphaltene Dispersion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The antibacterial activity and mechanism of imidazole chloride ionic liquids on Staphylococcus aureus [frontiersin.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Antimicrobial effects of short chained imidazolium-based ionic liquids—influence of anion chaotropicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Characterization and Application of 1-Butyl-3 Methylthis compound as Green Material for Extractive Desulfurization of Liquid Fuel - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Role and Recent Advancements of Ionic Liquids in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ionic Liquids in Drug Delivery Systems | Encyclopedia MDPI [encyclopedia.pub]

Characterization of Imidazolium Chloride by NMR Spectroscopy: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the characterization of imidazolium (B1220033) chloride ionic liquids using Nuclear Magnetic Resonance (NMR) spectroscopy. It covers the fundamental principles, data interpretation, and detailed experimental protocols relevant for ¹H and ¹³C NMR analysis.

Introduction to NMR Characterization of Imidazolium Chlorides

Imidazolium chlorides are a prominent class of ionic liquids (ILs) composed of an organic imidazolium cation and a chloride anion. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for the structural elucidation and the study of intermolecular dynamics in these systems.[1][2] Both ¹H and ¹³C NMR provide detailed information about the molecular structure, while also offering insights into the interactions between the cation, the anion, and solvent molecules.

A key feature in the NMR spectra of imidazolium-based ILs is the proton at the C2 position of the imidazolium ring (the carbon atom situated between the two nitrogen atoms). The chemical shift of this C2-H proton is exceptionally sensitive to its local electronic environment, making it a reliable probe for studying hydrogen bonding and ion pairing phenomena.[3][4] The strong hydrogen bond-accepting nature of the chloride anion significantly influences this proton's resonance, a central theme in the characterization of these compounds.

¹H NMR Spectroscopy of Imidazolium Chloride

Proton NMR provides a rapid and informative assessment of the imidazolium cation's structure and environment. The spectrum can be divided into distinct regions corresponding to the aromatic ring protons, the acidic C2-H proton, and the protons of the alkyl substituents.

Key Features of the ¹H NMR Spectrum:

-

C2-H Proton: This is the most downfield signal in the aromatic region, a direct consequence of its acidic nature and its strong interaction with the chloride anion.[3][5] Its chemical shift is highly dependent on the solvent, concentration, and temperature, reflecting the equilibrium between contact ion pairs and solvent-separated ions.[3]

-

C4-H and C5-H Protons: These two protons on the imidazolium ring typically appear as doublets or a multiplet further upfield from the C2-H signal.

-

N-Alkyl Protons: The protons on the carbons directly attached to the ring's nitrogen atoms (N-CH₂, N-CH₃, etc.) are found in the 4-5 ppm range.[6] The remaining protons of the alkyl chains appear at progressively higher fields.

Table 1: Typical ¹H NMR Chemical Shifts for 1-Alkyl-3-methylimidazolium Chlorides

| Proton Assignment | Typical Chemical Shift (δ) Range (ppm) | Multiplicity (Example: 1-butyl-3-methyl) | Notes |

| C2-H | 9.0 - 11.0 | Singlet | Highly sensitive to solvent and anion interaction.[3][5][6] |

| C4-H / C5-H | 7.3 - 7.8 | Doublet / Multiplet | Less sensitive to environmental changes than C2-H.[6] |

| N1-CH₂ - | 4.1 - 4.5 | Triplet | Protons on the α-carbon of the N1-alkyl chain. |

| N3-CH₃ | 3.8 - 4.2 | Singlet | Protons on the N3-methyl group.[6] |

| N1-CH₂-CH₂ - | 1.7 - 2.0 | Multiplet | Protons on the β-carbon of the N1-alkyl chain. |

| ...-CH₂ -CH₃ | 1.2 - 1.5 | Multiplet | Protons on the γ-carbon of the N1-alkyl chain. |

| ...-CH₂-CH₃ | 0.8 - 1.1 | Triplet | Protons on the terminal methyl group of the N1-alkyl chain. |

Note: Chemical shifts are approximate and can vary significantly based on the specific alkyl substituents, solvent, and concentration.

¹³C NMR Spectroscopy of this compound

Carbon-13 NMR complements the ¹H NMR data by providing a map of the carbon skeleton. The chemical shifts in ¹³C NMR are also influenced by the electronic environment, though generally to a lesser extent than the C2-H proton shift.

Key Features of the ¹³C NMR Spectrum:

-

C2 Carbon: Similar to its attached proton, the C2 carbon is the most deshielded of the ring carbons, appearing at the lowest field (highest ppm value).[6]

-

C4 and C5 Carbons: These carbons resonate between 120 and 125 ppm.[6]

-

N-Alkyl Carbons: The carbons of the alkyl side chains appear in the upfield region of the spectrum.

Table 2: Typical ¹³C NMR Chemical Shifts for 1-Alkyl-3-methylimidazolium Chlorides

| Carbon Assignment | Typical Chemical Shift (δ) Range (ppm) | Notes |

| C2 | 135 - 140 | Most downfield ring carbon, sensitive to anion interaction.[6][7] |

| C4 / C5 | 120 - 125 | Less sensitive to environmental changes than C2.[6] |

| N1-C H₂- | 48 - 55 | α-carbon of the N1-alkyl chain. |

| N3-C H₃ | 35 - 40 | Carbon of the N3-methyl group.[6] |

| N1-CH₂-C H₂- | 30 - 35 | β-carbon of the N1-alkyl chain. |

| ...-C H₂-CH₃ | 18 - 25 | γ-carbon of the N1-alkyl chain. |

| ...-CH₂-C H₃ | 10 - 15 | Terminal methyl carbon of the N1-alkyl chain. |

Note: Chemical shifts are approximate and depend on the specific structure and analytical conditions.

Experimental Protocols

Precise and repeatable characterization requires meticulous adherence to experimental protocols. The following sections detail the standard procedures for sample preparation and data acquisition.

The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[8]

-

Weighing the Sample: In a clean, dry glass vial, weigh the appropriate amount of the this compound sample.

-

Solvent Addition: Add the appropriate volume of a deuterated solvent to the vial. For a standard 5 mm NMR tube, approximately 0.5-0.6 mL is required to achieve a sample height of 4-5 cm.[10] Common solvents include Deuterium (B1214612) Oxide (D₂O), DMSO-d₆, and CDCl₃. The choice of solvent is critical as it will influence the chemical shifts.[3]

-

Dissolution: Ensure the sample is completely dissolved. Use a vortex mixer or gentle agitation. Preparing the sample in a vial first is preferable to adding the solid directly to the NMR tube, as it ensures homogeneity and allows for easy dissolution.[9][10]

-

Filtration (if necessary): The sample must be free of any suspended particulate matter, as solids will degrade the magnetic field homogeneity and broaden the spectral lines.[8] If solids are present, filter the solution through a pipette containing a small, tightly packed plug of glass or cotton wool directly into the NMR tube.[8][10]

-

Transfer and Capping: Transfer the clear solution into a clean, high-quality NMR tube. Securely place a cap on the tube.

-

Referencing: A chemical shift reference is required. For aqueous samples, a capillary insert containing D₂O and a reference standard like sodium trimethylsilylpropanesulfonate (DSS) can be used.[3] Alternatively, tetramethylsilane (B1202638) (TMS) can be added directly to the sample if it is non-reactive.

The following is a general workflow for acquiring NMR data on a standard spectrometer (e.g., 400 MHz).

-

Instrument Setup: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.

-

Shimming: Optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 to 64 scans for a moderately concentrated sample).

-

Use an appropriate recycle delay (e.g., 5 seconds) to allow for full relaxation of the protons between pulses, ensuring accurate integration.[3]

-

-

¹³C NMR Acquisition:

-

Due to the low natural abundance of ¹³C, more scans are required. This can range from several hundred to several thousand, depending on the sample concentration.

-

Proton decoupling is typically used to simplify the spectrum and improve signal-to-noise via the Nuclear Overhauser Effect (NOE).

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift axis using the known resonance of the solvent or an internal standard.

Caption: Workflow for NMR characterization of this compound.

Data Interpretation: The Role of Ion Pairing

The chemical shift of the C2-H proton is a powerful indicator of the ionic interactions within the sample. The position of this peak provides insight into the equilibrium between a Contact Ion Pair (CIP), where the chloride anion is directly hydrogen-bonded to the C2-H proton, and a Solvent-Separated Ion Pair (SSIP) or free ions, where solvent molecules intervene.

-

Contact Ion Pair (CIP): In non-polar solvents or at high concentrations, the formation of a CIP is favored. The direct and strong hydrogen bond between the Cl⁻ and the C2-H proton causes a significant deshielding effect, resulting in a large downfield chemical shift (higher ppm).

-

Solvent-Separated Ion Pair (SSIP) / Free Ions: In polar, hydrogen-bond-accepting solvents (like water or DMSO), the solvent molecules can effectively solvate the cation and anion, disrupting the direct CIP interaction. This reduces the deshielding effect on the C2-H proton, causing its signal to shift upfield (lower ppm) relative to the CIP state.[3]

Caption: Factors influencing the C2-H proton chemical shift.

By analyzing the C2-H chemical shift under different solvent conditions, researchers can gain valuable information about the nature and strength of the cation-anion interactions, which are fundamental to understanding the physicochemical properties and behavior of this compound ionic liquids.

References

- 1. Recent advances in NMR spectroscopy of ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solvent Effects on the 1 H-NMR Chemical Shifts of Imidazolium-Based Ionic Liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]

- 7. researchgate.net [researchgate.net]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

FT-IR Analysis of Imidazolium Chloride Compounds: An In-depth Technical Guide

Abstract: This technical guide provides a comprehensive overview of Fourier-Transform Infrared (FT-IR) spectroscopy as applied to the analysis of imidazolium (B1220033) chloride-based ionic liquids. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize these compounds. This document details the characteristic vibrational modes of the imidazolium cation, outlines experimental protocols for sample analysis, and presents quantitative data in a structured format for easy reference. Furthermore, it includes visualizations of analytical workflows and the structural-spectral relationships to facilitate a deeper understanding of FT-IR analysis in this context.

Introduction

Imidazolium chlorides are a class of ionic liquids (ILs) that have garnered significant attention due to their unique properties, including low volatility, high thermal stability, and remarkable dissolution capabilities for a wide range of substances.[1] These characteristics make them "environmentally benign" alternatives to traditional volatile organic solvents in various industrial and laboratory processes.[1] FT-IR spectroscopy is a powerful and accessible analytical technique for the qualitative and quantitative analysis of these compounds, offering insights into their molecular structure, intermolecular interactions, and the influence of substituents.[1][2] This guide will delve into the core principles of applying FT-IR for the characterization of imidazolium chloride compounds.

Fundamental Principles of FT-IR Spectroscopy of Imidazolium Chlorides

FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, with specific absorption bands corresponding to different vibrational modes of the chemical bonds and functional groups present.

For this compound compounds, the FT-IR spectrum is dominated by the vibrational modes of the imidazolium cation and the influence of the chloride anion. Key regions of the spectrum and their corresponding vibrational assignments are crucial for interpretation. The C-H stretching vibrations of the imidazolium ring and its alkyl substituents, the ring stretching and bending modes, and the out-of-plane bending modes are particularly informative.[3][4] The position and shape of these bands can be sensitive to the local microenvironment, including cation-anion interactions and the presence of hydrogen bonding.[5]

Experimental Protocols

The following protocols provide a generalized framework for the FT-IR analysis of this compound compounds. Specific parameters may need to be optimized depending on the instrument, sample properties, and analytical goals.

Sample Preparation

Proper sample preparation is critical for obtaining high-quality FT-IR spectra. Due to the low volatility of imidazolium chlorides, they can be analyzed directly in their liquid or solid state.

For Liquid Samples (Attenuated Total Reflectance - ATR-FTIR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the this compound ionic liquid directly onto the center of the ATR crystal.

-

If necessary, apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol (B130326) or ethanol) and a soft, lint-free tissue.

For Solid Samples (KBr Pellet Method):

-

Grind a small amount of the solid this compound sample (1-2 mg) with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the sample spectrum. A background spectrum of an empty sample holder should be recorded beforehand.

Instrumental Parameters

The following are typical instrumental parameters for the FT-IR analysis of this compound compounds:

-

Spectrometer: A Fourier-Transform Infrared spectrometer, such as a PERKIN ELMER SPECTRUM ONE or similar.[1]

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹.[1][6] This range covers the fundamental vibrational modes of interest for imidazolium compounds.

-

Resolution: 1.0 cm⁻¹ to 4.0 cm⁻¹. A resolution of 1.0 cm⁻¹ is often used for detailed analysis.[1]

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

Apodization: A Happ-Genzel apodization function is commonly used.

Data Presentation: Characteristic Vibrational Frequencies

The following tables summarize the characteristic FT-IR absorption bands for this compound compounds based on published literature. Wavenumbers are given in cm⁻¹.

Table 1: Vibrational Modes of the Imidazolium Ring

| Vibrational Mode | Wavenumber (cm⁻¹) | Description & Notes |

| Aromatic C-H Stretching | 3217 - 3064 | Stretching vibrations of the C-H bonds on the imidazolium ring.[4] The C(2)-H stretch is often considered a probe for hydrogen bonding.[5] |

| C=N Stretching | ~2469, 1643 - 1624 | Stretching of the carbon-nitrogen double bonds within the ring.[1][7] |

| C=C Stretching | 1624 - 1562 | Stretching of the carbon-carbon double bond in the imidazolium ring.[1][4] |

| Imidazolium Ring Stretching | 1573 - 1564 | In-plane symmetric stretching of the entire ring framework.[4][8] |

| In-plane H-C-H, C-C, C-N Asymmetric Stretch | ~1400 | Asymmetric stretching within the plane of the imidazole (B134444) ring.[9] |

| In-plane C-H Bending | ~1298, 1164 | Bending vibrations of the C-H bonds within the plane of the ring.[1][4] |

| C-C-N Stretching | 1200 - 1100 | Stretching vibrations involving the carbon and nitrogen atoms of the ring.[4] |

| Ring H-C-C-H Symmetrical Bending | ~1107, 752 | Symmetrical bending of the C-H bonds of the ring.[4] |

| Out-of-plane C-H Bending | 950 - 700 | Bending vibrations of the C-H bonds out of the plane of the ring. These are sensitive to cation-anion interactions.[10] |

| Ring Out-of-plane Anti-symmetrical Bending | ~648 | Anti-symmetrical bending of the imidazolium ring out of the plane.[4] |

Table 2: Vibrational Modes of Alkyl Substituents

| Vibrational Mode | Wavenumber (cm⁻¹) | Description & Notes |

| Asymmetric CH₃ Stretching | ~2960 | Asymmetric stretching of the methyl group's C-H bonds.[4] |

| Asymmetric CH₂ Stretching | ~2922 | Asymmetric stretching of the methylene (B1212753) groups' C-H bonds in the alkyl chain.[11] |

| Symmetric CH₃/CH₂ Stretching | 3000 - 2800 | Symmetric stretching of C-H bonds in methyl and methylene groups.[4] |

| CH₂ Bending (Scissoring) | ~1460 | Bending vibration of the methylene groups.[4] |

| N-CH₂ Stretching | ~646 | Stretching of the bond between the ring nitrogen and the first carbon of the alkyl chain.[4] |

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key aspects of the FT-IR analysis of this compound compounds.

Caption: Experimental workflow for FT-IR analysis of this compound.

References

- 1. ijcrr.com [ijcrr.com]

- 2. Vibrational Spectroscopy of Ionic Liquids. | Semantic Scholar [semanticscholar.org]

- 3. Infrared Spectroscopy in the Middle Frequency Range for Various Imidazolium Ionic Liquids—Common Spectroscopic Characteristics of Vibrational Modes with In-Plane +C(2)–H and +C(4,5)–H Bending Motions and Peak Splitting Behavior Due to Local Symmetry Breaking of Vibrational Modes of the Tetrafluoroborate Anion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. [PDF] FT-IR SPECTRAL ANALYSIS OF this compound - | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermal Stability of Imidazolium-Based Ionic Liquids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100°C, composed of an imidazolium (B1220033) cation and a variety of anions. Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and excellent solvating capabilities, have positioned them as promising "green" solvents and materials in a wide range of applications, including organic synthesis, catalysis, electrochemistry, and drug delivery. The thermal stability of these compounds is a critical parameter that dictates their operational window and safety in high-temperature applications. This guide provides a comprehensive overview of the thermal stability of imidazolium-based ILs, focusing on the influence of cation and anion structure, detailed experimental protocols for thermal analysis, and an exploration of their degradation pathways.

Factors Influencing Thermal Stability

The thermal stability of imidazolium-based ionic liquids is not an intrinsic property but is significantly influenced by the nature of both the cation and the anion, as well as the presence of impurities.

The Role of the Anion

The anion plays a predominant role in determining the overall thermal stability of an imidazolium-based ionic liquid. The stability is largely dependent on the anion's nucleophilicity and its coordinating nature. Generally, ILs with weakly coordinating, less nucleophilic anions exhibit higher thermal stability. A commonly observed trend for the thermal stability of imidazolium-based ILs as a function of the anion is as follows:

[NTf₂]⁻ > [PF₆]⁻ ≥ [BF₄]⁻ > [OTf]⁻ > [Tos]⁻ > [OAc]⁻ > [DCA]⁻ > [NO₃]⁻ > Br⁻ > Cl⁻

-

Halide Anions (Cl⁻, Br⁻): Imidazolium ILs with halide anions generally exhibit the lowest thermal stability. Their higher nucleophilicity facilitates the dealkylation of the imidazolium cation via Sɴ1 and Sɴ2 nucleophilic substitution reactions.

-

Fluorinated Anions ([BF₄]⁻, [PF₆]⁻, [NTf₂]⁻): These anions are weakly coordinating and less nucleophilic, leading to significantly higher thermal stabilities. The delocalization of the negative charge over several electronegative atoms reduces their tendency to participate in degradation reactions.

-

Oxygen-Containing Anions ([OAc]⁻, [NO₃]⁻, [Tos]⁻): The thermal stability of ILs with these anions can vary. Acetate (B1210297) ([OAc]⁻), being a relatively strong base, can promote deprotonation of the imidazolium cation, leading to the formation of N-heterocyclic carbenes and subsequent degradation pathways, resulting in lower thermal stability.[1][2] Nitrate ([NO₃]⁻) containing ILs also show moderate thermal stability.[3]

The Role of the Cation: Alkyl Chain Length

The structure of the imidazolium cation, particularly the length of the alkyl substituents, also influences thermal stability, albeit to a lesser extent than the anion. An increase in the length of the alkyl chain on the imidazolium cation generally leads to a slight decrease in thermal stability.[4] This is attributed to the increased propensity for Hofmann-type elimination reactions with longer alkyl chains. However, some studies have reported a slight increase in thermal stability with an initial increase in alkyl chain length, suggesting a more complex relationship.[4]

Data Presentation: Thermal Decomposition Temperatures

The following tables summarize the thermal decomposition temperatures of various 1-alkyl-3-methylimidazolium-based ionic liquids. The data has been compiled from various sources and it is important to note that the absolute values can be influenced by the experimental conditions.

Table 1: Thermal Decomposition Temperatures (Td) of Imidazolium-Based Ionic Liquids with Various Anions.

| Cation | Anion | Tonset (°C) | Tpeak (°C) | Reference(s) |

| [BMIM]⁺ | [Cl]⁻ | ~246 | - | [5] |

| [BMIM]⁺ | [Br]⁻ | ~260 | 333 | [5][6] |

| [BMIM]⁺ | [BF₄]⁻ | ~300-400 | - | [7][8] |

| [BMIM]⁺ | [PF₆]⁻ | >400 | - | [8] |

| [BMIM]⁺ | [NTf₂]⁻ | >400 | - | [8] |

| [BMIM]⁺ | [OAc]⁻ | ~200-242 | - | [1] |

| [BMIM]⁺ | [NO₃]⁻ | ~268 | 311 | [3] |

| [EMIM]⁺ | [DCA]⁻ | - | - | [9][10] |

| [BMIM]⁺ | [Tos]⁻ | - | - | [8] |

Tonset: Onset decomposition temperature; Tpeak: Peak decomposition temperature from derivative thermogravimetry (DTG). Note: The data presented are approximate values from the literature and can vary based on experimental conditions.

Table 2: Influence of Alkyl Chain Length on the Thermal Decomposition Temperature (Tonset) of 1-Alkyl-3-methylimidazolium Bromide ([Cnmim][Br]).

| Alkyl Chain (n) | Cation | Tonset (°C) | Reference(s) |

| 2 | [EMIM]⁺ | ~220 | [4] |

| 4 | [BMIM]⁺ | ~260 | [5] |

| 6 | [HMIM]⁺ | - | [4] |

| 8 | [OMIM]⁺ | - | [4] |

| 10 | [DMIM]⁺ | - | [4] |

Note: A consistent dataset for the entire series under identical conditions is challenging to obtain from the literature.

Experimental Protocols

Accurate and reproducible determination of thermal stability is paramount. The following sections detail standardized methodologies for the key analytical techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the most common technique for evaluating the thermal stability of ionic liquids. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Objective: To determine the decomposition temperature (Tonset, Tpeak) and to study the kinetics of thermal decomposition.

Instrumentation: A thermogravimetric analyzer (e.g., Perkin Elmer TGA 7, TA Instruments Q50).

Experimental Parameters:

-

Sample Preparation: A small sample of the ionic liquid (typically 5-10 mg) is placed in an appropriate TGA pan (e.g., platinum, alumina, or ceramic). Prior to analysis, the IL should be dried under high vacuum to remove any residual water, which can affect the thermal stability.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. A constant flow rate (e.g., 20-50 mL/min) should be maintained. For studying oxidative stability, air can be used as the purge gas.

-

Heating Program:

-

Dynamic (Non-isothermal): The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) over a defined temperature range (e.g., 30 °C to 600 °C).[3]

-

Isothermal: The sample is rapidly heated to a specific temperature and held at that temperature for an extended period to observe mass loss over time. This method is useful for determining long-term thermal stability.[3]

-

-

Data Analysis: The TGA curve plots mass loss (%) versus temperature. The onset decomposition temperature (Tonset) is typically determined as the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature (Tpeak) is determined from the derivative of the TGA curve (DTG curve), representing the point of maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition, and enthalpy of decomposition.

Objective: To determine the thermal transitions and the enthalpy of decomposition.

Instrumentation: A differential scanning calorimeter (e.g., Mettler-Toledo DSC 1, TA Instruments Q2000).

Experimental Parameters:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or platinum pan. An empty sealed pan is used as a reference.

-

Atmosphere: An inert atmosphere, such as nitrogen, is typically used with a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: The sample is subjected to a controlled temperature program, which may include heating and cooling cycles at a defined rate (e.g., 10 °C/min). The temperature range will depend on the specific transitions of interest.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic and exothermic events appear as peaks. The melting point is determined from the peak of the endothermic melting transition, and the glass transition temperature (Tg) is observed as a step change in the baseline. The enthalpy of decomposition can be calculated from the area of the decomposition peak.

Mandatory Visualizations

Synthesis of Imidazolium-Based Ionic Liquids

The synthesis of imidazolium-based ionic liquids typically involves a two-step process: quaternization of the imidazole (B134444) derivative followed by anion exchange.

Caption: General synthesis pathway for imidazolium-based ionic liquids.

Experimental Workflow for Thermal Stability Analysis

A systematic workflow is essential for the comprehensive evaluation of the thermal stability of imidazolium-based ionic liquids.

Caption: Workflow for determining the thermal stability of ionic liquids.

Degradation Pathway of 1-Butyl-3-methylimidazolium Chloride ([BMIM][Cl])

The thermal degradation of imidazolium halides often proceeds via a nucleophilic substitution reaction.

Caption: Primary degradation pathway of [BMIM][Cl] via Sɴ2 reaction.

Degradation Pathway of 1-Butyl-3-methylimidazolium Acetate ([BMIM][OAc])

The degradation of imidazolium acetate can proceed through multiple pathways, including deprotonation to form an N-heterocyclic carbene (NHC).

Caption: Degradation of [BMIM][OAc] via N-heterocyclic carbene formation.[1]

Conclusion

The thermal stability of imidazolium-based ionic liquids is a multifaceted property governed by the interplay of cation and anion structures. A thorough understanding of these relationships, coupled with standardized and rigorous analytical methodologies, is crucial for the rational design and safe implementation of these versatile materials in demanding applications. This guide provides a foundational understanding for researchers and professionals, enabling informed selection and utilization of imidazolium-based ionic liquids in their respective fields. Further research focusing on the long-term isothermal stability and the detailed degradation mechanisms of a wider array of ionic liquids will continue to be of paramount importance.

References

- 1. New Insights into the Thermal Stability of 1-Butyl-3-methylimidazolium-Based Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajer.org [ajer.org]

- 4. researchgate.net [researchgate.net]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. Thermal stability of imidazolium-based ionic liquids investigated by TG and FTIR techniques | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. escholarship.org [escholarship.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

The Influence of Alkyl Chain Length on the Physicochemical Properties of 1-Alkyl-3-methylimidazolium Chloride Ionic Liquids

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Imidazolium-based ionic liquids (ILs) are a class of molten salts with melting points below 100 °C, characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties.[1] For 1-alkyl-3-methylimidazolium chloride ([Cₙmim]Cl) salts, the length of the n-alkyl chain (Cₙ) is a critical structural parameter that profoundly influences their properties. Understanding these structure-property relationships is paramount for designing ILs for specific applications, from solvent chemistry to their use as active pharmaceutical ingredients. This guide provides a detailed examination of how varying the alkyl chain length impacts key properties such as density, viscosity, ionic conductivity, melting point, and thermal stability, supported by quantitative data, experimental protocols, and logical diagrams.

Synthesis of 1-Alkyl-3-methylthis compound

The synthesis of 1-alkyl-3-methylthis compound typically involves the quaternization of 1-methylimidazole (B24206) with a corresponding 1-chloroalkane. This is a type of Sₙ2 reaction.

General Synthesis Protocol:

-

Equimolar amounts of 1-methylimidazole and the desired 1-chloroalkane are combined in a round-bottom flask.[2]

-

The reaction is often exothermic, so initial cooling may be required.[2]

-

The mixture is then heated (e.g., to 70-100 °C) and stirred for a period ranging from several hours to days to ensure complete reaction.[2][3]

-

The resulting product, often a viscous liquid or a solid, is then purified. Purification typically involves washing the product multiple times with a solvent in which the reactants are soluble but the ionic liquid product is not (e.g., ethyl acetate (B1210297) or trichloroethane).[2]

-

Finally, the purified ionic liquid is dried under vacuum to remove any residual solvent and volatile impurities.[2][3]

Effect of Alkyl Chain Length on Physicochemical Properties

The length of the alkyl chain primarily modifies the nature and magnitude of intermolecular forces. As the chain lengthens, van der Waals interactions become increasingly dominant over the electrostatic or coulombic interactions that govern the ionic liquid's properties.[4][5]

Density

The density of [Cₙmim]Cl ionic liquids generally decreases as the alkyl chain length increases. This trend is attributed to the less efficient packing of the bulkier cations. The addition of -CH₂- groups increases the molar volume without a proportional increase in mass, leading to a lower overall density.[6]

Table 1: Density of [Cₙmim]Cl at Various Temperatures

| Ionic Liquid ([Cₙmim]Cl) | Alkyl Chain (n) | Temperature (K) | Density (g/cm³) |

|---|---|---|---|

| 1-Butyl-3-methylthis compound ([C₄mim]Cl) | 4 | 298.15 | 1.08 (approx.)¹ |

| 1-Hexyl-3-methylthis compound ([C₆mim]Cl) | 6 | N/A | 1.03[7] |

| 1-Octyl-3-methylthis compound ([C₈mim]Cl) | 8 | 298.15 | 1.01 (approx.)¹ |

¹ Note: Data for chloride salts is sparse; values are approximated based on trends reported in literature for other anions and general principles.[8]

Viscosity

Viscosity is strongly influenced by the alkyl chain length. A longer alkyl chain leads to a significant increase in viscosity.[6][9] This is primarily due to the enhancement of van der Waals forces and the increased potential for chain entanglement between the cations, which restricts ionic mobility.[9][10]

Table 2: Viscosity of [Cₙmim]Cl at Various Temperatures

| Ionic Liquid ([Cₙmim]Cl) | Alkyl Chain (n) | Temperature (K) | Viscosity (cP) |

|---|---|---|---|

| 1-Hexyl-3-methylthis compound ([C₆mim]Cl) | 6 | 298.15 | 716[7] |

| 1-Octyl-3-methylthis compound ([C₈mim]Cl) | 8 | 298.15 | 1380 (approx.)² |

² Note: Data for [C₈mim]Cl is extrapolated based on trends reported for chloride and other halide salts.[8]

Ionic Conductivity

Ionic conductivity is inversely related to viscosity. Consequently, as the alkyl chain length increases, the ionic conductivity decreases.[11][12] The larger size of the cation and the significantly higher viscosity of the medium impede the movement of ions, thus lowering the overall conductivity.[12]

Table 3: Ionic Conductivity of [Cₙmim]Cl

| Ionic Liquid ([Cₙmim]Cl) | Alkyl Chain (n) | Temperature (K) | Conductivity (S/m) |

|---|---|---|---|

| 1-Ethyl-3-methylthis compound ([C₂mim]Cl) | 2 | 298.15 | ~0.8 - 1.2³ |

| 1-Butyl-3-methylthis compound ([C₄mim]Cl) | 4 | 298.15 | ~0.3 - 0.5³ |

| 1-Hexyl-3-methylthis compound ([C₆mim]Cl) | 6 | 298.15 | < 0.1³ |